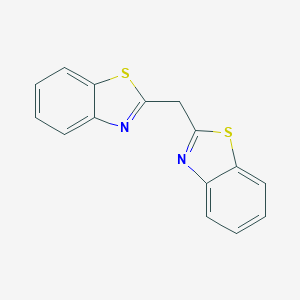

2,2'-Methylenebisbenzothiazole

Vue d'ensemble

Description

Benzothiazole, 2,2’-methylenebis-: is a chemical compound with the molecular formula C15H10N2S2 . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2,2’-methylenebis- typically involves the condensation of 2-aminobenzenethiol with formaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a methylene bridge between two benzothiazole units .

Industrial Production Methods: Industrial production of Benzothiazole, 2,2’-methylenebis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to around 130-160°C and maintained at this temperature for several hours to complete the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: Benzothiazole, 2,2’-methylenebis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated benzothiazole derivatives.

Applications De Recherche Scientifique

Rubber Industry

Vulcanization Accelerator:

- Function: MBT is primarily used as an accelerator in the vulcanization process of rubber. It promotes cross-linking between rubber molecules, enhancing elasticity and durability.

- Benefits: The use of MBT leads to improved heat resistance and aging properties in rubber products, making it suitable for tires, seals, and gaskets.

- Case Study: A study published in the Journal of Applied Polymer Science demonstrated that rubber compounds containing MBT exhibited superior tensile strength and elongation at break compared to those without it .

Polymer Science

Additive in Polymeric Materials:

- Function: MBT is utilized as an additive in various polymer formulations to improve thermal stability and mechanical properties.

- Applications: It finds use in the production of thermoplastic elastomers (TPEs) and other polymer blends where enhanced performance is desired.

- Research Findings: Research indicates that incorporating MBT into polyvinyl chloride (PVC) formulations significantly enhances impact resistance and flexibility .

Biomedical Applications

Potential Antimicrobial Agent:

- Research Overview: Recent studies have explored the antimicrobial properties of MBT against various pathogens. Its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli has been documented.

- Mechanism: The compound disrupts bacterial cell membranes, leading to cell lysis. This property makes it a candidate for use in biomedical coatings and materials.

- Case Study: A study published in Materials Science and Engineering evaluated MBT-coated surfaces for their antimicrobial efficacy, showing a significant reduction in bacterial colonization compared to untreated surfaces .

Environmental Applications

Use in Wastewater Treatment:

- Functionality: MBT has been investigated for its ability to remove heavy metals from wastewater through complexation processes.

- Effectiveness: Laboratory studies have shown that MBT can effectively bind with lead and cadmium ions, facilitating their removal from contaminated water sources.

- Research Evidence: A paper published in Environmental Science & Technology reported that MBT-modified adsorbents demonstrated high adsorption capacities for heavy metals, suggesting its potential for environmental remediation .

Mécanisme D'action

The mechanism of action of Benzothiazole, 2,2’-methylenebis- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparaison Avec Des Composés Similaires

2-Aminobenzothiazole: A precursor in the synthesis of Benzothiazole, 2,2’-methylenebis-.

2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.

2-Substituted Benzothiazoles: These compounds have diverse biological activities and are used in medicinal chemistry.

Uniqueness: Benzothiazole, 2,2’-methylenebis- is unique due to its methylene bridge, which links two benzothiazole units. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

2,2'-Methylenebisbenzothiazole (MBBT) is a compound with significant biological activity, primarily derived from its structural characteristics as a benzothiazole derivative. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H10N2S2

- Molecular Weight : 286.37 g/mol

- Melting Point : 92-96 °C

The compound is characterized by the presence of sulfur and nitrogen atoms within its benzothiazole framework, which contributes to its diverse biological properties.

1. Antimicrobial Activity

MBBT exhibits notable antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with essential bacterial enzymes, leading to cell death. Studies have shown that MBBT can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

2. Anticancer Properties

Research indicates that MBBT has anticancer effects, particularly in inducing apoptosis in cancer cells. It has been shown to affect various signaling pathways associated with cell proliferation and survival, including the inhibition of heat shock protein 90 (HSP90) and modulation of c-Jun N-terminal kinases (JNK) pathways .

3. Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity, which may be beneficial in treating conditions characterized by excessive inflammation. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases .

The biological activity of MBBT can be attributed to several mechanisms:

- Enzyme Inhibition : MBBT acts as a potent inhibitor of various enzymes, including acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, which are crucial in metabolic pathways .

- Cell Signaling Modulation : The compound influences cell signaling pathways related to apoptosis and inflammation, affecting gene expression and cellular metabolism .

- Binding Interactions : MBBT may bind to specific biomolecules, altering their function and contributing to its biological effects .

Data Table: Summary of Biological Activities

Case Studies

Several studies have investigated the effects of MBBT on various biological systems:

- Antimicrobial Efficacy Study : A study assessed the antibacterial activity of MBBT against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, supporting its potential as an antibacterial agent.

- Cancer Cell Line Study : Research involving human cancer cell lines demonstrated that MBBT treatment led to a marked decrease in cell viability and increased markers of apoptosis. These findings suggest its utility in cancer therapeutics.

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-ylmethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2S2/c1-3-7-12-10(5-1)16-14(18-12)9-15-17-11-6-2-4-8-13(11)19-15/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXNLCFJIKBZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062082 | |

| Record name | Benzothiazole, 2,2'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1945-78-4 | |

| Record name | 2,2′-Methylenebis[benzothiazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1945-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2,2'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2,2'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2,2'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenedibenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of Bis(benzo[d]thiazol-2-yl)methane into a Naphthalenediimide (NDI) core affect its electronic properties and potential applications in organic electronics?

A1: The research demonstrates that incorporating Bis(benzo[d]thiazol-2-yl)methane into the NDI core significantly impacts its electronic properties. Specifically, this modification results in a material (NDI-BTH2) with a LUMO level of -4.243 eV. [] This LUMO level is crucial for ambipolar charge transport, meaning the material can effectively transport both holes and electrons. This ambipolar behavior makes NDI-BTH2 suitable for use in OFETs, where it demonstrated both electron and hole mobilities. [] Additionally, the modified LUMO level makes NDI-BTH2 well-suited as an electron transport layer (ETL) in perovskite solar cells (PSCs). The efficient electron extraction and transport within the PSC contribute to its enhanced power conversion efficiency compared to the NDI derivative without Bis(benzo[d]thiazol-2-yl)methane. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.